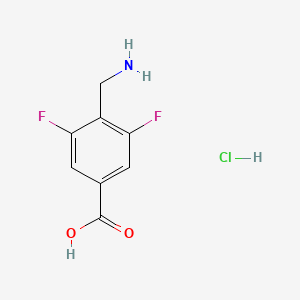![molecular formula C11H12N2OS B2443717 4-甲基-1-[(2-甲基-1,3-噻唑-4-基)甲基]-1,2-二氢吡啶-2-酮 CAS No. 1355889-65-4](/img/structure/B2443717.png)
4-甲基-1-[(2-甲基-1,3-噻唑-4-基)甲基]-1,2-二氢吡啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiazole ring fused with a dihydropyridinone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
科学研究应用
4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological targets, including enzymes and receptors . These interactions can lead to a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Thiazole-containing molecules have been reported to activate or stop various biochemical pathways and enzymes . The downstream effects of these interactions can lead to a wide range of biological activities .
Pharmacokinetics
The solubility of thiazole-containing compounds in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole-containing molecules have been reported to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .
Action Environment
The properties of thiazole-containing compounds, such as their solubility in various solvents , suggest that they may be influenced by the environment in which they are used.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Alkylation: The thiazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the 2-position.
Cyclization: The alkylated thiazole undergoes cyclization with a suitable dihydropyridinone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position due to the electron-donating effects of the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole.
Dihydropyridinone Derivatives: Compounds such as 1,2-dihydro-2-oxo-3H-pyridine-3-carboxylic acid.
Uniqueness
4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its combined thiazole and dihydropyridinone structure, which imparts distinct chemical reactivity and biological activity compared to other thiazole or dihydropyridinone derivatives.
This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities, making it a valuable molecule in both research and industrial applications.
属性
IUPAC Name |
4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-4-13(11(14)5-8)6-10-7-15-9(2)12-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYJZIBFIJOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
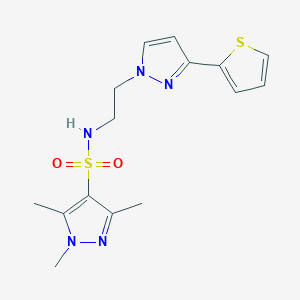
![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)

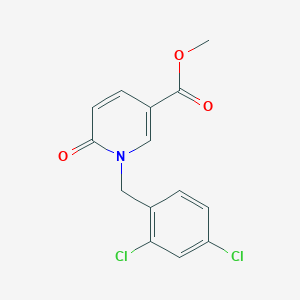
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone](/img/structure/B2443640.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2443641.png)

![N-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)
![N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443644.png)
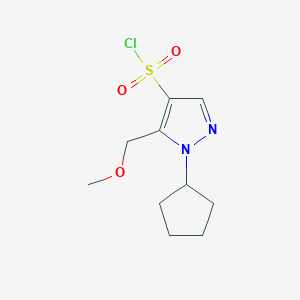
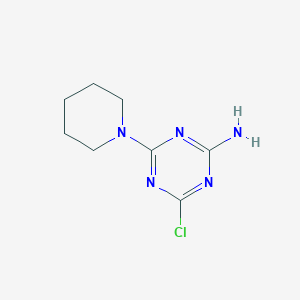

![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)
